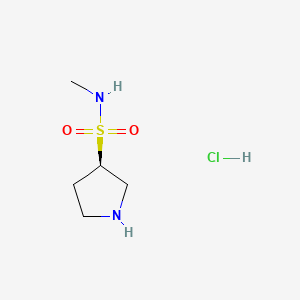

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride

Description

Properties

CAS No. |

2901043-21-6 |

|---|---|

Molecular Formula |

C5H13ClN2O2S |

Molecular Weight |

200.69 g/mol |

IUPAC Name |

(3R)-N-methylpyrrolidine-3-sulfonamide;hydrochloride |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

CRGGNLRXPUGCNI-NUBCRITNSA-N |

Isomeric SMILES |

CNS(=O)(=O)[C@@H]1CCNC1.Cl |

Canonical SMILES |

CNS(=O)(=O)C1CCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

Methylation: The nitrogen atom of the pyrrolidine ring is methylated using a methylating agent like methyl iodide.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block for the synthesis of enantiomerically pure compounds.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chiral center allows for selective binding to enzymes and receptors. This selective binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

(R)-3-Methylpyrrolidine Hydrochloride (CAS 235093-98-8)

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : 121.61 g/mol

- Key Differences : Lacks the sulfonamide group and features a simpler structure with a methyl group on the pyrrolidine ring. Its lower molecular weight and absence of polar sulfonamide may reduce solubility in aqueous systems compared to the target compound .

(3-Methylpyrrolidin-3-yl)methanamine Dihydrochloride (CAS 1630907-02-6)

- Molecular Formula : C₆H₁₆Cl₂N₂

- Molecular Weight : 195.11 g/mol

- Key Differences: Contains an additional amine group and a dihydrochloride salt.

Piperidine vs. Pyrrolidine Analogs

N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide Hydrochloride (CAS 2007919-47-1)

- Molecular Formula : C₇H₁₇ClN₂O₂S

- Molecular Weight : 228.74 g/mol

- Key Differences : Substitutes the pyrrolidine ring with a six-membered piperidine ring. The larger ring size reduces ring strain and may enhance conformational flexibility, affecting pharmacokinetic properties such as metabolic stability and membrane permeability .

Sulfonamide vs. Carboxamide Derivatives

N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride (CAS 1909326-30-2)

- Molecular Formula : C₇H₁₁ClF₃N₂O

- Molecular Weight : 232.63 g/mol

- Key Differences : Replaces the sulfonamide group with a carboxamide and introduces a trifluoromethyl (CF₃) group. The CF₃ group increases hydrophobicity and metabolic stability, making this compound more suited for agrochemical applications .

Heterocyclic Hybrid Structures

3-Chloro-N-(pyrrolidin-3-yl)pyridine-2-sulfonamide Hydrochloride (CAS 1420897-34-2)

- Molecular Formula : C₉H₁₃Cl₂N₃O₂S

- Molecular Weight : 298.19 g/mol

- Key Differences : Incorporates a pyridine ring and chlorine atom. The aromatic pyridine enhances π-π stacking interactions, while the chlorine atom increases lipophilicity, favoring applications in medicinal chemistry for CNS-targeting drugs .

Polar Functional Group Variations

(3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Hydrochloride (CAS 1807938-89-1)

- Molecular Formula: C₆H₁₀ClNO₄

- Molecular Weight : 195.6 g/mol

- Key Differences : Features two carboxylic acid groups, significantly increasing polarity and enabling chelation of metal ions. This makes it suitable for catalysis or as a ligand in coordination chemistry, unlike the sulfonamide-focused target compound .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| (3R)-N-methylpyrrolidine-3-sulfonamide HCl | C₅H₁₃ClN₂O₂S | 200.69 | Sulfonamide, Chiral pyrrolidine | Drug synthesis, chiral intermediates |

| (R)-3-Methylpyrrolidine HCl | C₅H₁₂ClN | 121.61 | Methylpyrrolidine | Basic building block |

| N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl | C₇H₁₁ClF₃N₂O | 232.63 | CF₃, Carboxamide | Agrochemicals, metabolic studies |

| 3-Chloro-N-(pyrrolidin-3-yl)pyridine-2-sulfonamide HCl | C₉H₁₃Cl₂N₃O₂S | 298.19 | Pyridine, Chlorine, Sulfonamide | Medicinal chemistry (CNS targets) |

| (3R,4R)-Pyrrolidine-3,4-dicarboxylic acid HCl | C₆H₁₀ClNO₄ | 195.6 | Dicarboxylic acid | Catalysis, ligand synthesis |

Research Findings and Implications

- Chirality: The R-configuration in the target compound is critical for enantioselective binding in drug-receptor interactions, a feature absent in non-chiral analogs like 3,4-dimethylpyrrolidine hydrochloride .

- Solubility : Hydrochloride salts (e.g., dihydrochloride derivatives) generally improve aqueous solubility, but steric effects from bulky groups (e.g., CF₃) can counteract this advantage .

- Metabolic Stability : Sulfonamide groups are prone to enzymatic degradation compared to carboxamides, making trifluoromethyl-carboxamide derivatives more stable in vivo .

Biological Activity

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methyl group and a sulfonamide moiety, which enhances its solubility and biological interactions. The hydrochloride form further improves its aqueous solubility, making it suitable for various pharmacological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₁₂N₂O₂S·HCl |

| Molecular Weight | 202.69 g/mol |

| Functional Groups | Pyrrolidine, Sulfonamide |

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride exhibits various biological activities that can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling. These models analyze the relationship between the compound's chemical structure and its biological effects, allowing researchers to identify potential therapeutic uses.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with various biological targets, influencing cellular processes and pathways.

Therapeutic Applications

The compound's unique structural properties suggest potential applications in treating various diseases:

- Antimicrobial Activity : Similar sulfonamide compounds are known for their antibacterial properties, indicating that (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride could possess similar effects.

- Hepatitis B Treatment : In silico studies have indicated that pyrrole-scaffold compounds can modulate hepatitis B virus capsid assembly, suggesting a possible therapeutic role for this compound in viral infections .

Study on Hepatitis B Virus Capsid Modulators

A study evaluated the binding characteristics of pyrrole-scaffold inhibitors with the hepatitis B virus (HBV) core protein. Molecular dynamics simulations revealed that these inhibitors exhibited strong nonpolar interactions with key residues in the HBV core protein, indicating their potential as therapeutic agents against HBV .

Antimicrobial Properties

Research has shown that compounds with similar structures to (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride possess significant antimicrobial activity. For instance, sulfanilamide derivatives have been used effectively as antibiotics, highlighting the potential of this compound in combating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including sulfonamide formation and chiral resolution. Key steps include:

- Sulfonylation : Reacting pyrrolidine derivatives with sulfonyl chlorides under controlled pH (e.g., using sodium bicarbonate buffer) to minimize racemization.

- Chiral Resolution : Employing chiral HPLC or enzymatic resolution to isolate the (3R)-enantiomer.

- Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical to achieving >98% purity .

Q. How can researchers characterize the structural and stereochemical integrity of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the pyrrolidine ring structure and substituent positions.

- X-ray Crystallography : For absolute stereochemical confirmation (if crystalline).

- Chiral HPLC : Paired with a chiral stationary phase (e.g., amylose-based columns) to verify enantiomeric purity.

- Mass Spectrometry (LC-MS) : To validate molecular weight and detect impurities .

Q. What are the solubility and stability profiles of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride under various experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in aqueous buffers (e.g., PBS, pH 7.4) due to its hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Stable at -20°C for long-term storage. Avoid prolonged exposure to light, moisture, or basic conditions (>pH 9), which may degrade the sulfonamide group.

- Analytical Validation : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and target interactions of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to putative targets (e.g., enzymes with sulfonamide-binding pockets).

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the sulfonamide group).

- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).

Computational predictions should be validated with in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental strategies effectively study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Fluorescence Polarization : Monitor displacement of fluorescent probes in competitive assays.

- Cellular Assays : Use reporter gene systems or calcium flux assays in target-expressing cell lines .

Q. How can researchers resolve discrepancies in biological activity data arising from synthetic batch variations or stereochemical impurities?

- Methodological Answer :

- Batch Analysis : Compare multiple batches via HPLC and LC-MS to detect impurities (e.g., diastereomers or unreacted intermediates).

- Bioassay Standardization : Include internal controls (e.g., a reference inhibitor) to normalize activity measurements.

- Stereochemical Purity Reassessment : Re-run chiral HPLC if biological activity varies unexpectedly. Contradictions often trace to <2% impurities altering target engagement .

Q. What are key considerations for designing SAR studies involving analogs of this compound?

- Methodological Answer :

- Core Modifications : Test analogs with substituents at the pyrrolidine 3-position (e.g., methyl, fluoro) to assess steric/electronic effects.

- Sulfonamide Bioisosteres : Replace the sulfonamide with phosphonamides or carbamates to study binding tolerance.

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cells) for lead optimization.

Structural insights from related compounds (e.g., (3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl-methanol HCl) can guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.